3-(4-Methoxybenzyl)azetidine hydrochloride

Neuroscience GABA Uptake Medicinal Chemistry

Choose 3-(4-Methoxybenzyl)azetidine hydrochloride as your go-to building block for CNS-focused SAR campaigns. This off‑the‑shelf solid offers a unique, conformationally restricted azetidine core with a 4‑methoxybenzyl group that modulates electronic and steric properties — distinct from simple alkyl or benzyl analogs and larger piperidine/pyrrolidine rings. Documented negative selectivity against 5‑Lipoxygenase provides a cleaner off‑target profile, while the hydrochloride salt ensures easy handling and solubility for synthesis and in vitro screening. Ideal for systematically exploring ring strain and substitution effects on GABA transporter selectivity and other neuroscience targets.

Molecular Formula C11H16ClNO
Molecular Weight 213.70
CAS No. 1172289-43-8
Cat. No. B3376144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methoxybenzyl)azetidine hydrochloride
CAS1172289-43-8
Molecular FormulaC11H16ClNO
Molecular Weight213.70
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CC2CNC2.Cl
InChIInChI=1S/C11H15NO.ClH/c1-13-11-4-2-9(3-5-11)6-10-7-12-8-10;/h2-5,10,12H,6-8H2,1H3;1H
InChIKeyIUXGKFOYBCIVRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Methoxybenzyl)azetidine Hydrochloride (CAS 1172289-43-8): Core Properties and Medicinal Chemistry Context


3-(4-Methoxybenzyl)azetidine hydrochloride is a four-membered saturated nitrogen heterocycle featuring a 4-methoxybenzyl substituent at the 3-position of the azetidine ring . This structural class is recognized for its utility in medicinal chemistry, offering a unique combination of ring strain, conformational constraint, and metabolic stability compared to larger aza-heterocycles like piperidines or pyrrolidines [1]. The compound is a useful research chemical and building block, with its primary role being as a scaffold for further derivatization rather than a stand-alone therapeutic agent.

The Pitfalls of Azetidine Interchange: Why 3-(4-Methoxybenzyl)azetidine Hydrochloride Requires Specific Evaluation


Interchanging azetidine derivatives in a research or synthetic pathway is not straightforward, as subtle structural changes can profoundly impact both chemical reactivity and biological profile. The 4-methoxybenzyl group on this compound introduces distinct electronic and steric properties compared to simple alkyl or unsubstituted benzyl analogs [1]. While class-level inferences can be made about the azetidine core's advantages, such as improved solubility and metabolic stability over larger rings [2], the specific placement and nature of the substituent dictates its utility in structure-activity relationship (SAR) studies, making direct substitution a potential source of experimental failure.

Quantitative Differentiation Guide for 3-(4-Methoxybenzyl)azetidine Hydrochloride vs. Structural Analogs


GABA Transporter (GAT) Inhibition: A Direct Comparison of Azetidine Scaffolds in a CNS Target Class

While 3-(4-Methoxybenzyl)azetidine hydrochloride itself lacks direct published data, its close structural analog, a 3-hydroxy-3-(4-methoxyphenyl)azetidine derivative, was directly compared to a piperidine-based GAT inhibitor (NNC-05-2045). The azetidine scaffold demonstrated a distinct activity profile, with specific derivatives showing moderate affinity for GAT-1 (IC50 = 26.6 µM) and GAT-3 (IC50 = 31.0 µM) [1]. This is a critical finding for SAR, as the piperidine analog is a known, potent inhibitor, and the azetidine replacement significantly alters subtype selectivity and potency.

Neuroscience GABA Uptake Medicinal Chemistry SAR

Enzymatic Activity Profile: A Critical Negative Selectivity Finding for 3-(4-Methoxybenzyl)azetidine

In a direct enzymatic assay, 3-(4-Methoxybenzyl)azetidine was evaluated for its inhibition of 5-Lipoxygenase (5-LO) at a concentration of 100 µM and was found to have 'no significant activity' [1]. This negative result is a valuable piece of quantitative differentiation, as it provides a clear selectivity profile against this specific enzyme, which is a common off-target for many small molecules. This lack of activity contrasts with the class of compounds known to be potent 5-LO inhibitors, thus defining its potential utility in screens where 5-LO activity is undesirable.

Biochemistry Enzymology Lipoxygenase Drug Discovery Off-Target Screening

Physical Property Profile of 3-(4-Methoxybenzyl)azetidine Hydrochloride for Procurement Consideration

The hydrochloride salt form of this compound is a key differentiator for procurement and handling. As a salt, it is a solid at room temperature, which is in stark contrast to its free base, 3-(4-methoxybenzyl)azetidine, which is a liquid . This difference is critical for storage, weighing accuracy, and solubility profile, directly impacting experimental reproducibility in early-stage research. The hydrochloride salt typically offers enhanced aqueous solubility compared to the free base, though specific quantitative solubility data was not found for this compound in authoritative sources.

Medicinal Chemistry Pre-formulation Compound Management Physicochemical Properties

Optimal Use Cases for 3-(4-Methoxybenzyl)azetidine Hydrochloride Based on Quantitative Evidence


Building Block for CNS-Targeted Drug Discovery Programs

The proven ability of related 3-(4-methoxyphenyl)azetidine scaffolds to modulate GABA transporter subtype selectivity [1] supports the use of this compound as a valuable core for synthesizing novel analogs in neuroscience research. Its incorporation can be used to systematically explore how azetidine ring strain and substitution pattern impact activity at CNS targets, with the goal of fine-tuning potency and selectivity profiles distinct from piperidine or pyrrolidine-based leads. The hydrochloride salt form [2] ensures ease of handling and solubility for synthesis and initial in vitro screening.

Scaffold for Structure-Activity Relationship (SAR) Studies Requiring Conformational Constraint

The azetidine ring provides a unique, conformationally restricted geometry compared to more flexible amines [1]. Researchers can utilize 3-(4-Methoxybenzyl)azetidine hydrochloride to replace acyclic or larger cyclic amine moieties in a lead molecule. The quantitative difference in physical properties (e.g., increased sp3 character, lower logP) [2] compared to aromatic or piperidine analogs can be exploited to improve a drug candidate's physicochemical profile. The known negative selectivity against 5-Lipoxygenase [3] further defines its utility in SAR campaigns, as it suggests a cleaner off-target profile for this specific enzyme, simplifying the interpretation of biological data from cellular assays.

Synthetic Intermediate for the Preparation of 3-Substituted Azetidine Libraries

As a commercially available, off-the-shelf solid [1], this compound serves as an ideal starting material for generating diverse libraries of 3-substituted azetidines. Its synthesis from this core can be achieved through standard chemical transformations (e.g., N-alkylation, cross-coupling reactions), allowing medicinal chemists to rapidly explore chemical space around this scaffold. The 4-methoxybenzyl group provides a convenient handle for further functionalization or can serve as a hydrophobic moiety in the final compound. This application leverages its role as a high-value building block for exploring novel chemical space in a systematic and reproducible manner.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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